molecular formula C8H5ClN2O2 B1621104 4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione CAS No. 40107-91-3

4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione

Cat. No. B1621104
CAS RN: 40107-91-3
M. Wt: 196.59 g/mol
InChI Key: XIOFGDFAJNWLRC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione (CMPPD) is an organic compound belonging to the pyrrolopyridine class of molecules. It has been studied extensively in the laboratory due to its potential applications in drug discovery, medicinal chemistry and biochemistry. CMPPD has a number of interesting physical and chemical properties that make it an attractive candidate for research into new drug molecules.

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione is a key intermediate in the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. These compounds have been obtained through the heating of their ethoxycarbonyl derivatives with water or nitromethane, leading to various by-products and derivatives with potential applications in medicinal chemistry and material science (Mulholland, Foster, & Haydock, 1972).

Photoluminescent Materials

This chemical is also foundational in the development of photoluminescent conjugated polymers, which include pyrrolo[3,4-c]pyrrole units. These polymers show promising applications in electronics due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Organic Synthesis

It serves as a versatile building block for the synthesis of various organic compounds, including 7-azaindole derivatives, through nucleophilic displacement reactions, demonstrating its utility in organic synthesis and drug discovery (Figueroa-Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Materials Science

Research on nitrogen-embedded small-molecule semiconducting materials, including derivatives of this compound, highlights their potential in developing new materials with desirable electrochemical and carrier transport properties for electronic applications (Zhou et al., 2019).

Pigments and Dyes

The compound is involved in the synthesis of pigments, as demonstrated by studies on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, which have applications as pigments due to their structural properties and stability (Fujii et al., 2002).

properties

IUPAC Name

4-chloro-6-methylpyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-3-2-4-5(6(9)10-3)8(13)11-7(4)12/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOFGDFAJNWLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)NC2=O)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381847
Record name 4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40107-91-3
Record name 4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione

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